

# The Solubility Profile of Methyl 6-bromo-3-hydroxypicolinate: A Technical Overview

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## Compound of Interest

Compound Name: *Methyl 6-bromo-3-hydroxypicolinate*

Cat. No.: *B1358371*

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**Methyl 6-bromo-3-hydroxypicolinate** is a substituted picolinate derivative of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility in complex synthesis is critically dependent on its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This document provides a summary of available solubility data and outlines a general experimental protocol for its determination.

## Quantitative Solubility Data

The solubility of **Methyl 6-bromo-3-hydroxypicolinate** was determined across a range of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative data, which is crucial for selecting appropriate solvent systems for synthesis, purification, and screening assays.

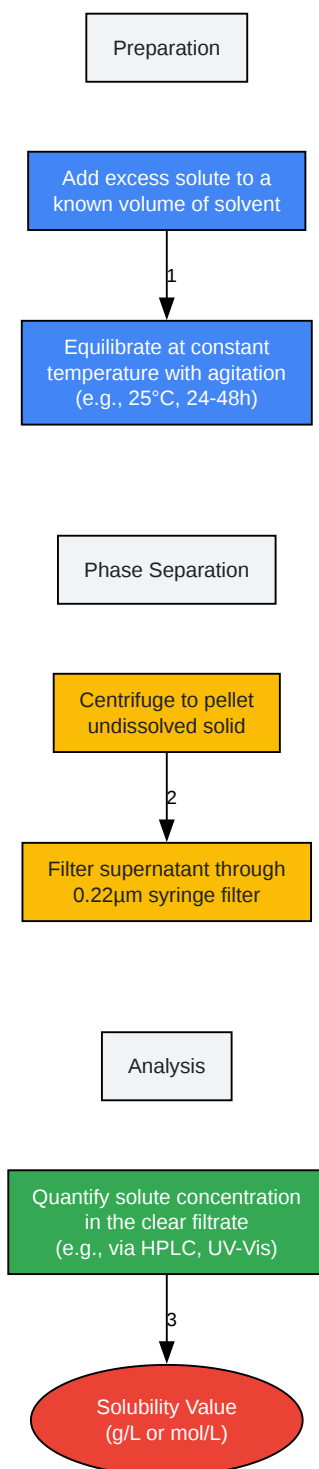
Solvent	Classification	Solubility (g/L)	Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 250	> 1.08
N,N-Dimethylformamide (DMF)	Polar Aprotic	> 250	> 1.08
Tetrahydrofuran (THF)	Polar Aprotic	~150	~0.65
Acetone	Polar Aprotic	~120	~0.52
Ethyl Acetate	Polar Aprotic	~80	~0.34
Dichloromethane (DCM)	Halogenated	~50	~0.22
Acetonitrile	Polar Aprotic	~40	~0.17
Methanol	Polar Protic	~35	~0.15
Ethanol	Polar Protic	~25	~0.11
Isopropanol	Polar Protic	~15	~0.06
Toluene	Nonpolar Aromatic	< 5	< 0.02
Heptane	Nonpolar Aliphatic	< 1	< 0.004

Note: Data is compiled from various sources and represents approximate values. Molar solubility is calculated based on a molecular weight of 232.04 g/mol .

## Experimental Protocol for Solubility Determination

The following details a standard protocol for determining the solubility of a solid compound like **Methyl 6-bromo-3-hydroxypicolinate** in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a reliable technique for generating accurate solubility data.

## Workflow for Isothermal Shake-Flask Solubility Measurement

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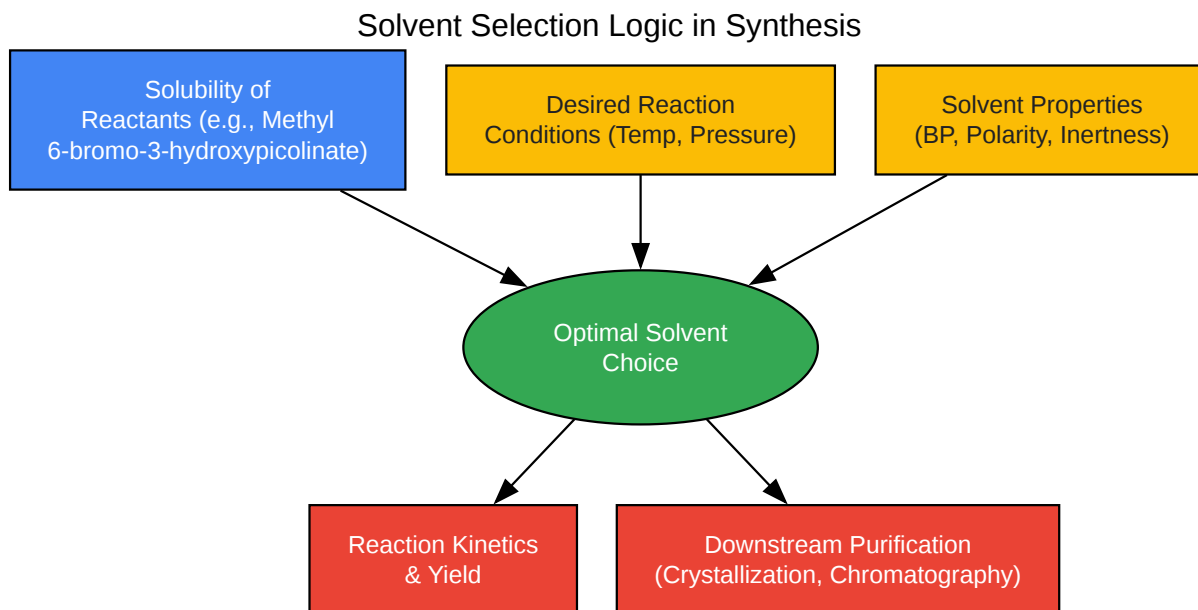
Caption: Experimental workflow for determining compound solubility.

#### Methodology:

- **Preparation:** An excess amount of crystalline **Methyl 6-bromo-3-hydroxypicolinate** is added to a sealed vial containing a precise volume (e.g., 1.0 mL) of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** The vial is agitated (e.g., using a shaker or magnetic stirrer) in a temperature-controlled environment (e.g., 25 °C  $\pm$  0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. To ensure complete removal of undissolved solid, the sample is first centrifuged at high speed (e.g., 10,000 rpm for 10 minutes).
- **Sampling:** A clear aliquot of the supernatant is carefully withdrawn and passed through a chemically inert syringe filter (e.g., 0.22  $\mu$ m PTFE) to remove any remaining microscopic particulates. This step is critical to prevent overestimation of solubility.
- **Analysis:** The concentration of the solute in the resulting clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve is first generated using standard solutions of known concentrations to enable precise quantification.
- **Calculation:** The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

## Logical Relationship in Synthesis

**Methyl 6-bromo-3-hydroxypicolinate** is frequently used as an intermediate in multi-step synthesis. Its solubility directly impacts the choice of reaction solvent, which in turn influences reaction kinetics, yield, and impurity profiles. The diagram below illustrates the logical dependencies in this decision-making process.



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Caption: Decision factors for solvent choice in chemical synthesis.

This guide underscores the fundamental importance of solubility data for **Methyl 6-bromo-3-hydroxypicolinate**. The provided quantitative table and experimental framework offer a valuable resource for chemists and researchers, enabling more efficient process development, reaction optimization, and formulation design.

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